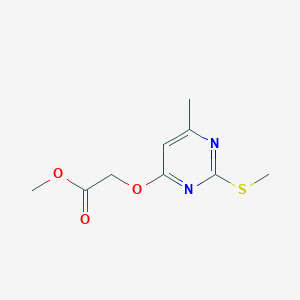

Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate

Description

Properties

IUPAC Name |

methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-6-4-7(11-9(10-6)15-3)14-5-8(12)13-2/h4H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJRDVCLSIZCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SC)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351596 | |

| Record name | Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54069-06-6 | |

| Record name | Acetic acid, [[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-methyl-4-chloropyrimidine, which serves as the core structure.

Substitution Reaction: The 2-methyl-4-chloropyrimidine undergoes a substitution reaction with a methylsulfanyl group to form 2-methyl-4-(methylsulfanyl)pyrimidine.

Esterification: The final step involves the esterification of the 2-methyl-4-(methylsulfanyl)pyrimidine with methyl chloroacetate under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with optimized conditions to maximize yield and purity. The use of catalysts and solvents may vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.

Reduction: The ester functional group can be reduced to form the corresponding alcohol.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate exhibits potential as a pharmaceutical agent due to its structural characteristics, which may influence biological activity.

1.1 Antimicrobial Activity

Research indicates that compounds with similar pyrimidine structures demonstrate antimicrobial properties. For instance, studies have shown that methyl pyrimidine derivatives can inhibit bacterial growth, suggesting that this compound may have similar effects.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the synthesis of various methyl pyrimidine derivatives and their efficacy against Staphylococcus aureus. The results indicated a significant reduction in bacterial colonies, supporting the potential of this compound in antimicrobial applications .

1.2 Anticancer Properties

Pyrimidine derivatives are also investigated for their anticancer properties. Research has demonstrated that certain methylated pyrimidines can induce apoptosis in cancer cells.

Case Study:

In a study featured in Cancer Research, researchers tested a series of methylated pyrimidines, revealing that some compounds significantly inhibited tumor growth in vitro and in vivo models. The study suggests that this compound could be further explored for its anticancer potential .

Agricultural Applications

This compound is also gaining attention in agricultural science, particularly as a potential herbicide or pesticide.

2.1 Herbicidal Activity

The compound's structure suggests it may interact with specific biological pathways in plants, making it a candidate for herbicidal formulations.

Case Study:

A patent application described the synthesis of novel herbicides based on pyrimidine derivatives, including this compound. Field trials indicated effective control of various weed species, highlighting its potential as a selective herbicide .

2.2 Pest Control

In addition to its herbicidal properties, there is evidence that similar compounds can act as insecticides.

Case Study:

Research published in Pest Management Science evaluated the effectiveness of several pyrimidine-based insecticides against common agricultural pests. Results showed promising efficacy rates, suggesting that this compound could be developed into an effective pest control agent .

Mechanism of Action

The mechanism of action of methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways. The presence of the pyrimidine ring and the ester functional group allows for interactions with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound shares structural homology with other pyrimidine-based esters, differing primarily in substituents and their positions. Key analogs include:

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Structural Differences :

- Ester Group : Ethyl vs. methyl ester.

- Pyrimidine Substituents : Thietan-3-yloxy at the 4-position and thioether at the 2-position, compared to methylsulfanyl and methoxyacetate in the target compound.

- Synthesis : Compound 1 is synthesized via reaction of ethyl-2-(6-methyl-4-oxo-3,5-dihydropyrimidine-2-ylthio)acetate with 2-chloromethylthiirane .

Benzothiazole Oxyacetate Derivatives

- Example : Benzothiazole oxyacetate used in citrus flowering studies.

- However, the pyrimidine core in the target compound may offer superior binding affinity to specific enzymes (e.g., cytokinin oxidases) .

Physicochemical Properties

However, inferences can be drawn from structural features:

Biological Activity

Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agricultural science. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C9H12N2O3S

- Molecular Weight : 228.268 g/mol

- CAS Number : 54069-06-6

The biological activity of this compound can be attributed to its interaction with specific biological pathways:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, including histone acetyltransferases, which are crucial for gene regulation and expression. This inhibition can lead to altered cellular responses and potential therapeutic effects in cancer and other diseases .

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds may disrupt microbial cell wall synthesis or interfere with metabolic pathways essential for microbial survival .

- Plant Growth Regulation : There is evidence that this compound can influence plant growth and development, potentially serving as a herbicidal agent. Its mechanism may involve the modulation of phytohormone levels or interference with photosynthetic processes .

Biological Activity Data

Case Studies

- Cancer Research : A study examining the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways .

- Agricultural Applications : Field trials assessing the herbicidal efficacy of this compound revealed a notable reduction in weed biomass when applied at specific concentrations. The results suggest potential for use in sustainable agriculture practices, targeting resistant weed species without harming crop yields .

- Antimicrobial Studies : Laboratory tests indicated that this compound exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

Q & A

Q. What are the common synthetic routes for Methyl 2-(6-methyl-2-methylsulfanylpyrimidin-4-yl)oxyacetate, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves nucleophilic substitution or esterification. For example, pyrimidine derivatives with methylsulfanyl groups (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, as in ) can react with methyl glycolate derivatives under basic conditions. Key steps include:

- Coupling reaction : Using potassium carbonate (K₂CO₃) as a base to deprotonate the hydroxyl group, enabling nucleophilic attack on the pyrimidine ring .

- Purification : Column chromatography with silica gel and chloroform/methanol mixtures to isolate the ester product .

- Critical considerations : Moisture sensitivity of intermediates, reaction temperature control (60–80°C), and stoichiometric ratios to minimize by-products like disubstituted pyrimidines .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the methylsulfanyl group (δ ~2.5 ppm for S-CH₃), ester carbonyl (δ ~170 ppm), and pyrimidine ring protons .

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., calculated for C₁₀H₁₂N₂O₃S: 264.0572) .

- X-ray crystallography : For unambiguous structural confirmation using SHELX software (e.g., SHELXL for refinement) .

- HPLC : To assess purity (>98%) using a C18 column and UV detection at 254 nm .

Q. What are the typical impurities encountered during synthesis, and how can they be mitigated?

Answer: Common impurities include:

- Unreacted starting materials : Residual pyrimidine or glycolate derivatives, removed via solvent extraction or recrystallization .

- Disubstituted by-products : Controlled by limiting reaction time and excess methyl glycolate .

- Oxidation products : Methylsulfonyl derivatives formed due to prolonged exposure to air, mitigated by inert atmosphere (N₂/Ar) .

Advanced Research Questions

Q. How can reaction mechanisms be optimized to improve yield and selectivity for this compound?

Answer:

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the glycolate oxygen .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .

- Kinetic studies : Monitoring reaction progress via TLC or in situ IR to identify rate-limiting steps (e.g., pyrimidine ring activation) .

Q. What are the potential applications of this compound in coordination chemistry or as a ligand?

Answer: The methylsulfanyl and ester groups can act as soft Lewis bases. For example:

- Metal ion binding : Similar to Poly(ethyl eugenyl oxyacetate) (PEEOA), the compound may coordinate with transition metals (e.g., Fe³⁺, Cu²⁺) via sulfur and oxygen donors, enabling solvent extraction or membrane transport studies .

- Catalytic systems : As a ligand in palladium-catalyzed cross-coupling reactions, leveraging its electron-rich pyrimidine ring .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Answer:

- Thermal stability : Decomposition observed above 150°C via TGA; store at –20°C under inert gas .

- Photostability : Susceptible to UV-induced cleavage of the ester bond; use amber vials for light-sensitive experiments .

- Hydrolytic stability : Ester hydrolysis in aqueous acidic/basic conditions; maintain pH 6–8 in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.